Vinamidine-hydroxide Sulfate
CAS No.: 70560-45-1
Cat. No.: VC0151492
Molecular Formula: C₄₆H₅₆N₄O₁₁ . x( H₂O₄S)
Molecular Weight: 840.969808
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70560-45-1 |
|---|---|
| Molecular Formula | C₄₆H₅₆N₄O₁₁ . x( H₂O₄S) |
| Molecular Weight | 840.969808 |
Introduction
Chemical Properties and Structure
Vinamidine-hydroxide Sulfate is characterized by its specific molecular composition and physical properties. The compound's detailed chemical profile is outlined below:
Table 1: Chemical Properties of Vinamidine-hydroxide Sulfate
| Property | Description |
|---|---|
| CAS Number | 70560-45-1 |
| Molecular Formula | C₄₆H₅₆N₄O₁₁ · x(H₂O₄S) |
| Molecular Weight | 840.969808 g/mol |
| PubChem CID | 171381316 |
| Physical Appearance | White to pale yellow crystalline solid |
| Purity (Commercial) | >98% |
| Creation Date (PubChem) | 2024-05-14 |
| Last Modified (PubChem) | 2025-04-05 |
The InChI representation of the compound is: InChI=1S/C46H56N4O11.H2O4S/c1-8-34(53)36(54)27-23-45(41(55)59-6,37-29(15-19-49(24-27)25-51)28-13-10-11-14-32(28)47-37)31-21-30-33(22-35(31)58-5)48(4)39-44(30)17-20-50-18-12-16-43(9-2,38(44)50)40(61-26(3)52)46(39,57)42(56)60-7;1-5(2,3)4/h10-14,16,21-22,25,27,36,38-40,47,54,57H,8-9,15,17-20,23-24H2,1-7H3;(H2,1,2,3,4)/t27-,36+,38-,39?,40+,43+,44+,45-,46-;/m0./s1
Synonyms and Nomenclature
Vinamidine-hydroxide Sulfate is known by several alternative names in scientific literature and commercial catalogues:
Table 2: Synonyms of Vinamidine-hydroxide Sulfate
| Synonym | Description |
|---|---|
| 3'R-Hydroxyvinamidine | Common alternative name |
| 3'R-Hydroxycatharinine | Alternative nomenclature |
| (3'R)-4'-Deoxy-3'-hydroxy-4',5'-dioxo-4',5'-secovincaleukoblastine | Systematic IUPAC-based name |
| (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(methoxycarbonyl)azonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester | Complete chemical name describing stereochemistry |
These synonyms reflect the compound's complex structure and its chemical relationship to other vinca alkaloids from which it is derived .
Chemical Reactions Analysis
Vinamidine-hydroxide Sulfate participates in various chemical reactions that highlight its functional versatility. The compound's reactivity is primarily influenced by its multiple functional groups, including hydroxyl, carbonyl, and amine moieties.
Table 3: Key Chemical Reactions of Vinamidine-hydroxide Sulfate
| Reaction Type | Description | Reagents | Products |
|---|---|---|---|
| Oxidation | Reaction involving the hydroxyl groups | Oxidizing agents (e.g., meta-chloroperbenzoic acid) | Oxidized derivatives with altered functionality |
| Reduction | Hydrogenation or hydride-based reduction | Reducing agents (e.g., sodium borohydride) | Reduced derivatives with modified ring systems |
| Substitution | Replacement of functional groups | Nucleophilic reagents | Substituted derivatives with modified pharmacological properties |
| Esterification | Reaction of hydroxyl groups | Acid anhydrides, acyl chlorides | Ester derivatives with altered solubility profiles |
| Hydrolysis | Cleavage of ester linkages | Aqueous acidic or basic conditions | Acid or alcohol derivatives |
The sulfate component also contributes to the compound's chemical behavior, particularly in aqueous environments where it can affect solubility and ionic interactions.
Scientific Research Applications
Vinamidine-hydroxide Sulfate has found applications across multiple scientific disciplines, making it a valuable research tool. Its complex structure and functional diversity enable its utilization in various research contexts.
Chemical Research
In chemical research, Vinamidine-hydroxide Sulfate serves as:
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A model compound for studying complex molecular structures
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A reagent in the synthesis of other specialized molecules
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A reference standard for analytical chemistry applications
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A subject for investigating reaction mechanisms and stereochemical relationships
Biological and Pharmaceutical Research
The compound's biological relevance extends to:
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Investigation of structure-activity relationships in vinca alkaloid derivatives
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Studies on potential therapeutic applications
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Biochemical assays involving enzymatic reactions
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Research on cellular pathways and metabolic processes
Materials Science
Though less common, applications in materials science include:
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Development of functionalized surfaces
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Studies on molecular self-assembly
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Investigation of interactions with polymeric materials
Comparison with Similar Compounds
Vinamidine-hydroxide Sulfate belongs to a family of related compounds with structural similarities but distinct chemical and physical properties. Comparing it with related compounds provides insight into structure-function relationships.
Table 4: Comparison of Vinamidine-hydroxide Sulfate with Related Compounds
| Compound | Molecular Formula | Key Structural Difference | Primary Application |
|---|---|---|---|
| Vinamidine-hydroxide Sulfate | C₄₆H₅₆N₄O₁₁ · x(H₂O₄S) | Standard structure | General research applications |
| Vinamidine-d3-hydroxide Sulfate | C₄₆H₅₃D₃N₄O₁₁ · x(H₂O₄S) | Contains deuterium atoms | Isotope-labeled studies, mass spectrometry reference |
| Vinamidine-d3-N-formyl-1-hydroxide Sulfate | C₄₆H₅₁D₃N₄O₁₂ · x(H₂O₄S) | Contains deuterium atoms and formyl group | Specialized proteomics research |
The deuterated variants (containing deuterium instead of hydrogen at specific positions) are particularly valuable for mass spectrometry studies and as internal standards in analytical applications . The incorporation of deuterium provides a distinct mass signature without significantly altering the chemical behavior of the molecule.
Analytical Characterization
Various analytical techniques are employed to characterize and identify Vinamidine-hydroxide Sulfate, ensuring its purity and structural integrity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
-
¹H NMR reveals the hydrogen atom environments
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¹³C NMR identifies carbon frameworks
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Two-dimensional NMR techniques elucidate connectivity relationships
Mass spectrometry offers precise molecular weight determination and fragmentation patterns that serve as fingerprints for identification.
Infrared (IR) and Raman spectroscopy identify functional groups through characteristic vibrational frequencies.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques enable:
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Purity assessment
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Separation from structurally similar compounds
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Quantitative analysis in complex matrices
| Supplier Information | Details |
|---|---|
| Common Package Sizes | 25-50 mg |
| Typical Purity | >98% |
| Storage Requirements | Cool, dry conditions away from light |
| Primary Use | Research purposes only |
| Regulatory Status | Not approved for human or veterinary use |
The compound is designated exclusively for in-vitro research applications, and regulatory restrictions prohibit its use in humans or animals.
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